molecular formula C24H22N4O4S B5955790 [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate

Cat. No.: B5955790
M. Wt: 462.5 g/mol
InChI Key: NDSDLWFPBHGEEF-VULFUBBASA-N
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Description

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and a hydroxynaphthalenylmethylideneamino group, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-2-32-17-10-8-16(9-11-17)28-22(30)13-21(23(28)31)33-24(25)27-26-14-19-18-6-4-3-5-15(18)7-12-20(19)29/h3-12,14,21,29H,2,13H2,1H3,(H2,25,27)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSDLWFPBHGEEF-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=C(C=CC4=CC=CC=C43)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=C(C=CC4=CC=CC=C43)O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The final step involves the condensation of the intermediate with 2-hydroxynaphthalen-1-ylmethylideneamino to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate may serve as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for investigating biological pathways and cellular processes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers can modify its structure to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate
  • [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate

Uniqueness

Compared to similar compounds, [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]carbamimidothioate stands out due to its unique combination of functional groups. This distinct structure may confer specific reactivity and binding properties, making it a valuable compound for various research applications.

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